CMF-019 - 1586787-08-7

CMF-019

Catalog Number: EVT-264029
CAS Number: 1586787-08-7
Molecular Formula: C25H33N3O3S
Molecular Weight: 455.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CMF-019 is a small molecule agonist with G protein bias. CMF-019 is the first potent biased small molecule identified at the apelin receptor and increases cardiac contractility in vivo.
Synthesis Analysis

The synthesis of CMF-019 involves a multi-step process that has been optimized for efficiency. The initial steps include the esterification of commercially available acids with methanol, followed by nucleophilic aromatic substitution to form an aromatic secondary amine. This is followed by the reduction of nitro groups and further reactions to construct the benzimidazole ring structure.

Key Steps in Synthesis:

  1. Esterification: The starting material undergoes esterification with methanol using concentrated sulfuric acid as a catalyst.
  2. Nucleophilic Substitution: Treatment with 3-aminopentane leads to the formation of an aromatic secondary amine.
  3. Reduction: The nitro group in the aromatic amine is reduced to an amine.
  4. Formation of Benzimidazole: The benzimidazole structure is formed through condensation reactions.
  5. Final Hydrolysis and Purification: Hydrolysis with potassium hydroxide followed by high-performance liquid chromatography (HPLC) purification yields CMF-019 in its potassium salt form .
Molecular Structure Analysis

CMF-019's molecular structure features a benzimidazole core with various substituents that enhance its binding affinity for the apelin receptor. The specific structure can be described as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₂S
  • Molecular Weight: 335.46 g/mol
  • Structural Characteristics: The compound contains a thiophene moiety and a pentan-3-yl side chain, contributing to its unique pharmacological properties.

The structural data indicates that CMF-019 is designed to optimize interactions with the apelin receptor, enhancing its efficacy as an agonist .

Chemical Reactions Analysis

CMF-019 participates in several chemical reactions during its synthesis and interaction with biological systems:

  1. Condensation Reactions: These are crucial for forming the benzimidazole core from simpler precursors.
  2. Hydrolysis: The conversion of esters to acids during synthesis is facilitated by hydrolysis.
  3. Binding Interactions: In biological contexts, CMF-019 binds to the apelin receptor, triggering downstream signaling pathways that influence cardiac function.

These reactions are fundamental to both the synthesis and functional mechanisms of CMF-019 .

Mechanism of Action

The mechanism of action for CMF-019 involves its binding to the apelin receptor, which activates intracellular signaling pathways primarily through G proteins. This activation leads to:

  • Increased Cardiac Contractility: CMF-019 enhances heart muscle contraction strength.
  • Biased Signaling: It preferentially activates G protein-mediated pathways while potentially inhibiting β-arrestin-mediated pathways, which can lead to different physiological outcomes compared to non-biased agonists.

This biased agonism is significant because it may allow for therapeutic effects with reduced side effects associated with traditional GPCR activation .

Physical and Chemical Properties Analysis

The physical and chemical properties of CMF-019 are critical for understanding its behavior in biological systems:

  • Appearance: A colorless hygroscopic solid.
  • Solubility: The potassium salt form enhances solubility in water, facilitating administration in biological assays or potential therapeutic use.
  • Stability: The stability of CMF-019 is improved by forming the potassium salt, which aids in storage and handling.

These properties are essential for both laboratory research and clinical applications .

Applications

CMF-019 has several potential applications in scientific research and medicine:

  1. Cardiovascular Research: As an apelin receptor agonist, it serves as a tool for studying cardiovascular physiology and pathophysiology.
  2. Therapeutic Development: Given its ability to improve cardiac contractility and influence blood pressure regulation, CMF-019 may have therapeutic potential in treating heart failure or other cardiovascular disorders.
  3. Biased Agonism Studies: The compound provides insights into biased signaling mechanisms at GPCRs, contributing to drug discovery efforts aimed at developing more selective therapeutics .
Introduction to CMF-019 and the Apelin Receptor System

Apelin Receptor (APJ) as a Class A GPCR: Physiological and Pathophysiological Roles

The apelin receptor (APJ), classified as a Class A G protein-coupled receptor (GPCR), plays critical roles in cardiovascular homeostasis, energy metabolism, and fluid regulation. Genetically distinct from angiotensin receptors despite structural similarities, APJ is activated by endogenous peptide ligands apelin and elabela/toddler [7]. This receptor is ubiquitously expressed in endothelial cells, cardiomyocytes, and central nervous system regions governing cardiovascular function [7] [10]. Activation of APJ triggers dual signaling pathways:

  • Gαi-mediated signaling: Associated with positive inotropic effects, vasodilation, and inhibition of apoptosis
  • β-arrestin-mediated signaling: Linked to receptor internalization and pathological cardiac hypertrophy [9] [10]

In pulmonary arterial hypertension (PAH), apelin and elabela expression are significantly downregulated while APJ receptor density remains intact, creating a therapeutic opportunity for receptor agonism [1] [2]. APJ activation counteracts pathological processes including endothelial apoptosis, vasoconstriction, and vascular remodeling – hallmarks of PAH progression [1] [4].

Limitations of Endogenous Apelin/Elabela Peptides in Therapeutic Contexts

Despite their physiological significance, endogenous APJ ligands face substantial limitations as therapeutic agents:

  • Proteolytic instability: Apelin peptides, particularly the most potent isoform [Pyr¹]apelin-13, undergo rapid enzymatic degradation in plasma and tissues, significantly reducing their half-life [1] [2]
  • Receptor desensitization: Repeated administration causes β-arrestin-mediated receptor internalization, diminishing therapeutic response over time [1] [4]
  • Lack of oral bioavailability: Peptide structure prevents efficient gastrointestinal absorption [5]
  • Renal clearance: Small molecular weight facilitates rapid elimination through kidneys [1] [2]
  • Balanced agonism: Natural peptides equally activate both G-protein and β-arrestin pathways, the latter potentially contributing to adverse cardiac remodeling [9] [10]

These limitations are evidenced by the failure of peptide-based APJ agonists in clinical translation despite promising preclinical cardiovascular effects [4] [10].

Rationale for Biased Agonism in GPCR-Targeted Drug Development

Biased agonism (or "functional selectivity") represents a paradigm shift in GPCR drug discovery, enabling selective activation of beneficial signaling pathways while avoiding detrimental ones. For APJ-targeted therapeutics, this approach aims to:

  • Maximize cardioprotective signaling: Preserve Gαi-mediated positive inotropy, vasodilation, and anti-apoptotic effects
  • Minimize adverse effects: Avoid β-arrestin-mediated receptor internalization and hypertrophic signaling [4] [9]

Table 1: Therapeutic Goals of APJ Biased Agonism

PathwayTherapeutic EffectsAdverse Effects Avoided
Gαi signalingIncreased cardiac contractility, Vasodilation, Endothelial protectionNone
β-arrestin signalingReceptor internalization (tolerance)Cardiac hypertrophy, Desensitization

The structural basis for bias involves specific ligand-receptor interactions at "twin hotspots":

  • TM7 hotspot (residues T295/Y299): Favors G-protein activation when engaged
  • TM3-ECL2 hotspot (residues F110/M183): Promotes β-arrestin recruitment when occupied [10]

CMF-019 was rationally designed to exploit these structural determinants of signaling bias, representing the first small molecule APJ agonist with significant G-protein selectivity [3] [6].

Properties

CAS Number

1586787-08-7

Product Name

CMF-019

IUPAC Name

5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid

Molecular Formula

C25H33N3O3S

Molecular Weight

455.62

InChI

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)

InChI Key

VCQKKZXFASLXAH-UHFFFAOYSA-N

SMILES

CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O

Solubility

Soluble in DMSO

Synonyms

CMF-019; CMF019; CMF 019

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.